Dasolampanel

Descripción

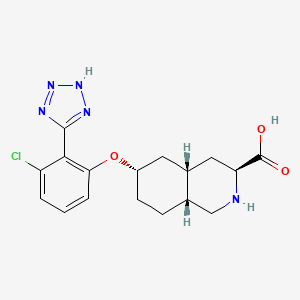

Structure

3D Structure

Propiedades

Número CAS |

503294-13-1 |

|---|---|

Fórmula molecular |

C17H20ClN5O3 |

Peso molecular |

377.8 g/mol |

Nombre IUPAC |

(3S,4aS,6S,8aR)-6-[3-chloro-2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C17H20ClN5O3/c18-12-2-1-3-14(15(12)16-20-22-23-21-16)26-11-5-4-9-8-19-13(17(24)25)7-10(9)6-11/h1-3,9-11,13,19H,4-8H2,(H,24,25)(H,20,21,22,23)/t9-,10+,11-,13-/m0/s1 |

Clave InChI |

LAKQPSQCICNZII-NOHGZBONSA-N |

SMILES isomérico |

C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1OC3=C(C(=CC=C3)Cl)C4=NNN=N4)C(=O)O |

SMILES canónico |

C1CC2CNC(CC2CC1OC3=C(C(=CC=C3)Cl)C4=NNN=N4)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

NGX-426; NGX 426; NGX426; Dasolampanel |

Origen del producto |

United States |

Foundational & Exploratory

Dasolampanel: A Technical Deep-Dive into its Antagonistic Action on Central Excitatory Pathways

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the mechanism of action of Dasolampanel (formerly known as NGX-426 or LY545694), a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors within the central nervous system (CNS). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience and pharmacology.

Core Mechanism of Action: Attenuation of Glutamatergic Neurotransmission

This compound is an orally bioavailable prodrug that is rapidly converted in the body to its active moiety, tezampanel.[1] Tezampanel exerts its pharmacological effects by competitively binding to and blocking the activation of two major subtypes of ionotropic glutamate receptors: AMPA and kainate receptors.[2] These receptors are critical for mediating the majority of fast excitatory synaptic transmission throughout the CNS.

By antagonizing these receptors, this compound effectively reduces the influx of cations (primarily Na⁺ and Ca²⁺) into postsynaptic neurons that is normally triggered by the binding of the excitatory neurotransmitter glutamate.[3] This leads to a dampening of neuronal excitability and a reduction in the propagation of excitatory signals, a mechanism believed to be beneficial in conditions characterized by neuronal hyperexcitability, such as chronic pain and epilepsy.

This compound has shown a particular affinity for kainate receptors containing the GluK1 (previously known as GluR5) subunit, which are implicated in pain signaling pathways.[1][4]

Quantitative Pharmacological Profile

While specific binding affinity (Ki) and potency (IC50) values for this compound across all AMPA and kainate receptor subunit combinations are not extensively published, data from related compounds and preclinical studies provide insight into its pharmacological profile. The following table summarizes available quantitative data for relevant AMPA/kainate receptor antagonists.

| Compound | Receptor Target | Assay Type | Value | Reference |

| Perampanel | AMPA Receptor | Ca²⁺ Influx Inhibition | IC50: 93 nM | |

| Perampanel | AMPA Receptor | Inward Current Inhibition | IC50: 692 ± 94 nM | |

| LY466195 | GluK1 Kainate Receptor | Preclinical Migraine Model | ID50: 100 µg/kg |

Key Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the direct ionotropic signaling cascade initiated by glutamate binding to AMPA and kainate receptors. However, the antagonism of these receptors, particularly kainate receptors, can also influence downstream intracellular signaling pathways through metabotropic actions.

A. Inhibition of Ionotropic Signaling:

The core mechanism involves the blockade of ion channel opening, thereby preventing the depolarization of the postsynaptic membrane.

References

Dasolampanel: A Technical Overview of AMPA/Kainate Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasolampanel (also known as NGX-426) and its prodrug, this compound etibutil (LY-545694), represent a class of competitive antagonists targeting the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors.[1] While this compound showed therapeutic potential in preclinical and early clinical studies for chronic pain conditions, including neuropathic pain and migraine, it was ultimately not brought to market.[1] This technical guide provides a comprehensive overview of the available information on this compound's interaction with AMPA and kainate receptors, including detailed experimental methodologies for assessing binding affinity and a summary of its known signaling implications.

Introduction to this compound

This compound was developed as an orally bioavailable analog of tezampanel, another AMPA/kainate receptor antagonist that required intravenous administration.[1] By competitively blocking the binding of the excitatory neurotransmitter glutamate to AMPA and kainate receptors, this compound reduces postsynaptic depolarization and neuronal excitability. This mechanism of action underlies its potential therapeutic effects in conditions characterized by excessive glutamatergic signaling.

AMPA and Kainate Receptor Binding Affinity

Table 1: this compound Binding Affinity for AMPA Receptors

| Radioligand | Receptor Subtype(s) | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: this compound Binding Affinity for Kainate Receptors

| Radioligand | Receptor Subtype(s) | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Signaling Pathways

This compound, as a competitive antagonist, directly interferes with the canonical signaling pathway of AMPA and kainate receptors. By blocking glutamate binding, it prevents the conformational change required for ion channel opening, thereby inhibiting the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron. This leads to a reduction in excitatory postsynaptic potentials (EPSPs) and a dampening of neuronal signaling.

Figure 1. this compound's mechanism of action at the glutamatergic synapse.

Experimental Protocols

The binding affinity of a compound like this compound to AMPA and kainate receptors is typically determined using radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.[2][3]

Radioligand Binding Assay for AMPA/Kainate Receptors

This protocol describes a competitive binding assay to determine the Ki of a test compound (e.g., this compound) for AMPA or kainate receptors.

4.1.1. Materials

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]AMPA for AMPA receptors, [³H]kainate for kainate receptors).

-

Test Compound: this compound.

-

Receptor Source: Homogenates of brain tissue (e.g., cortex, hippocampus) or membranes from cell lines expressing the specific receptor subtypes of interest.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Fluid.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

4.1.2. Method

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).

-

To determine non-specific binding, a parallel set of wells should contain the membrane preparation, radioligand, and a high concentration of a known saturating unlabeled ligand.

-

Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a vacuum filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2. Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a competitive antagonist of AMPA and kainate receptors that showed promise in early-stage clinical development for pain. While specific quantitative data on its binding affinity remains elusive in publicly accessible sources, the established methodologies of radioligand binding assays provide a clear framework for how such data would be generated. The understanding of its mechanism of action at the glutamatergic synapse provides a solid foundation for its potential pharmacological effects. Further disclosure of preclinical data would be necessary for a complete and in-depth understanding of this compound's receptor pharmacology.

References

Preclinical Pharmacokinetic Profile of Perampanel: An In-Depth Technical Guide

Please Note: As of the latest search, there is no publicly available information on a compound named "Dasolampanel." Therefore, this technical guide will focus on the preclinical pharmacokinetics of Perampanel , a well-documented anti-epileptic drug, to fulfill the detailed structural and content requirements of the request.

Executive Summary

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of Perampanel, a selective, non-competitive AMPA receptor antagonist. The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of key pharmacokinetic parameters, experimental methodologies, and metabolic pathways in various preclinical models. All quantitative data are presented in structured tables for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to enhance understanding.

Introduction

Perampanel is an anti-epileptic drug that has demonstrated broad-spectrum anti-seizure activity in a variety of preclinical models.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) properties in these models is crucial for translating preclinical findings to clinical development. This guide synthesizes the available preclinical pharmacokinetic data for Perampanel in key laboratory animal species.

Pharmacokinetic Parameters

The pharmacokinetic profile of Perampanel has been characterized in several preclinical species, including rats, dogs, and monkeys. The following tables summarize the key pharmacokinetic parameters following oral (PO) and intravenous (IV) administration.

Table 1: Single-Dose Oral Pharmacokinetics of Perampanel in Preclinical Models

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) |

| Rat | 10 | 830 | 1.0 | 1.67 | 46.1 |

| Dog | 1 | 90.5 (mean) | - | 5.34 | 53.5 |

| Monkey | 1 | 90.5 (mean) | - | 7.55 | 74.5 |

Data compiled from multiple sources. Cmax and Tmax for Dog and Monkey at 1 mg/kg are mean values from male and female animals.

Table 2: Single-Dose Intravenous Pharmacokinetics of Perampanel in Preclinical Models

| Species | Dose (mg/kg) | Vd (L/kg) | CL (L/h/kg) | t1/2 (h) |

| Rat | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Dog | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Monkey | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Note: Comprehensive intravenous pharmacokinetic data for preclinical models were not available in the public domain at the time of this report.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of pharmacokinetic studies. The following sections outline the typical experimental protocols used in the preclinical evaluation of Perampanel.

Animal Models

-

Species and Strain:

-

Rats (e.g., Sprague-Dawley, Wistar)

-

Mice (e.g., ICR, DBA/2)

-

Dogs (e.g., Beagle)

-

Monkeys (e.g., Cynomolgus)

-

-

Housing and Care: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum.

Drug Administration

-

Oral (PO) Administration: Perampanel is often administered via oral gavage. The drug is typically suspended in a vehicle such as a 0.5% methylcellulose solution.

-

Intravenous (IV) Administration: For intravenous studies, Perampanel would be dissolved in a suitable vehicle and administered as a bolus injection or infusion, typically into a major vein (e.g., tail vein in rats).

-

Intraperitoneal (IP) Administration: In some pharmacodynamic studies, such as the rat amygdala kindling model, Perampanel has been administered intraperitoneally.

Sample Collection and Analysis

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. Common sampling sites include the tail vein (rats) or cephalic vein (dogs, monkeys). Plasma is separated by centrifugation and stored frozen until analysis.

-

Analytical Method: Plasma concentrations of Perampanel are typically quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method offers high sensitivity and selectivity for the drug and its metabolites.

Metabolism

Perampanel is extensively metabolized, primarily in the liver. The main metabolic pathways involve oxidation and subsequent glucuronidation.

-

Primary Metabolism: Oxidative metabolism is mediated predominantly by the cytochrome P450 enzyme CYP3A4.

-

Metabolic Pathways: In preclinical species such as rats and monkeys, the principal metabolic pathways include:

-

Ring hydroxylation

-

Rearrangement of the pyridine ring

-

Formation of a dihydrodiol metabolite

-

Unchanged Perampanel is the major component found in the plasma of rats and monkeys.

Visualizations

Experimental Workflow for Preclinical Pharmacokinetic Studies

The following diagram illustrates a typical workflow for conducting preclinical pharmacokinetic studies of a novel compound.

Metabolic Pathway of Perampanel

This diagram outlines the primary metabolic transformation of Perampanel.

Conclusion

Perampanel exhibits favorable pharmacokinetic properties in preclinical animal models, including good oral bioavailability. It undergoes extensive metabolism primarily through oxidation by CYP3A4. The data summarized in this guide provide a foundational understanding of the preclinical pharmacokinetics of Perampanel, which is essential for the design and interpretation of non-clinical safety and efficacy studies and for informing clinical trial design. Further studies detailing the intravenous pharmacokinetics would provide a more complete picture of its disposition in these preclinical species.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Dasolampanel

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasolampanel, also known as NGX-426, is a potent, orally bioavailable competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Developed as a potential therapeutic for chronic pain conditions, including neuropathic pain and migraine, this compound represents an important evolution from its non-orally bioavailable predecessor, tezampanel. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of this compound, intended to support further research and development in the field of neurology and pain management.

Chemical Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name (3S,4aS,6S,8aR)-6-(3-chloro-2-(1H-tetrazol-5-yl)phenoxy)-decahydroisoquinoline-3-carboxylic acid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C17H20ClN5O3 | [1][2] |

| Molecular Weight | 377.83 g/mol | [1][2] |

| CAS Number | 503294-13-1 | [1] |

| Appearance | Solid (predicted) | |

| Solubility | Data not publicly available | |

| pKa | Data not publicly available |

Synthesis of this compound

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in peer-reviewed literature, a general synthetic strategy can be inferred from patents and publications on related decahydroisoquinoline-3-carboxylic acid derivatives. The synthesis would logically involve the construction of the core decahydroisoquinoline-3-carboxylic acid scaffold, followed by the coupling of the substituted phenoxy moiety.

A plausible, generalized synthetic pathway is outlined below. It is important to note that the following is a representative scheme and the actual process may involve different reagents, protecting groups, and reaction conditions.

Generalized Synthetic Workflow

Caption: A generalized synthetic workflow for this compound.

Experimental Protocols (General Description):

-

Step 1: Synthesis of the Decahydroisoquinoline Core: The synthesis of the decahydroisoquinoline-3-carboxylic acid core is a critical step. This can be achieved through various methods, including the Pictet-Spengler reaction followed by stereoselective reduction of a tetrahydroisoquinoline precursor. The use of chiral catalysts or resolving agents would be necessary to obtain the desired (3S,4aS,6S,8aR) stereochemistry. The carboxylic acid would likely be protected as an ester during these steps.

-

Step 2: Synthesis of the Substituted Phenol: The 3-chloro-2-(1H-tetrazol-5-yl)phenol moiety would be synthesized separately. This could start from a commercially available substituted phenol, such as 2-bromo-6-chlorophenol. The tetrazole ring can be formed from a nitrile precursor, which in turn can be introduced via various organic reactions.

-

Step 3: Coupling and Deprotection: The decahydroisoquinoline core and the substituted phenol would then be coupled, likely through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. The final step would involve the deprotection of the carboxylic acid, typically by hydrolysis of the ester, to yield this compound.

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at both AMPA and kainate receptors, which are ionotropic glutamate receptors crucial for fast excitatory neurotransmission in the central nervous system. By blocking these receptors, this compound reduces the excitatory effects of glutamate.

Antagonism of AMPA Receptors

AMPA receptors mediate the majority of fast excitatory postsynaptic currents. Upon binding glutamate, these receptors open, allowing an influx of sodium ions (and in some cases, calcium ions), leading to depolarization of the postsynaptic neuron. This compound competitively binds to the glutamate binding site on the AMPA receptor, preventing its activation.

Caption: this compound competitively blocks glutamate binding to AMPA receptors.

Antagonism of Kainate Receptors

Kainate receptors have a more modulatory role in synaptic transmission. They are located both presynaptically, where they can regulate the release of glutamate and GABA, and postsynaptically, where they contribute to the excitatory postsynaptic potential. This compound's antagonism of kainate receptors further contributes to the overall reduction in neuronal excitability.

Caption: this compound blocks kainate receptors, modulating neurotransmission.

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic and pharmacodynamic data for this compound are not extensively published. However, information can be gleaned from studies on its ester prodrug, this compound etibutil (LY545694), which was designed to improve oral bioavailability.

| Parameter | Finding | Subject | Reference |

| Route of Administration | Oral | Human | |

| Prodrug | This compound etibutil (LY545694) | ||

| Maximally Tolerated Multiple Dose (MTMD) of LY545694 | 25 mg twice daily | Healthy Male Volunteers | |

| Adverse Events (LY545694) | Dizziness, nausea, vomiting | Patients in clinical trials | |

| Efficacy in Pain Models (LY545694) | Reduced secondary hyperalgesia in a brief thermal stimulation model | Healthy Male Volunteers |

Conclusion and Future Directions

This compound is a promising molecule in the field of non-opioid analgesics due to its specific mechanism of action as a dual AMPA/kainate receptor antagonist. While its clinical development has not progressed to market, the compound and its derivatives remain valuable tools for research into the glutamatergic system and its role in chronic pain and other neurological disorders. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile and to explore its therapeutic potential in other indications. The development of detailed and scalable synthetic routes will be crucial for facilitating such research.

References

- 1. (3SR,4aRS,6SR,8aRS)-6-(1H-tetrazol-5-yl)decahydroisoquinoline-3-carboxylic acid, a novel, competitive, systemically active NMDA and AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (3SR,4aRS,6RS,8aRS)-6-[2-(1H-tetrazol-5-yl)ethyl]decahydroisoquinoline-3 - carboxylic acid: a structurally novel, systemically active, competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Neuroprotective Profile of Dasolampanel: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Dasolampanel is an investigational drug identified as a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. These ionotropic glutamate receptors are pivotal in mediating fast excitatory neurotransmission in the central nervous system. Overactivation of these receptors, a phenomenon known as excitotoxicity, is a key pathological mechanism in a range of neurological disorders, including epilepsy, ischemic stroke, and neurodegenerative diseases. By blocking these receptors, this compound is hypothesized to mitigate glutamate-mediated excitotoxicity and confer neuroprotection. This technical guide synthesizes the currently available, though limited, preclinical in vitro data on the neuroprotective effects of this compound, focusing on its mechanism of action and potential therapeutic applications.

Mechanism of Action: Attenuation of Glutamate Excitotoxicity

This compound's primary mechanism of action is the antagonism of kainate and AMPA receptors, which reduces the excessive influx of calcium ions into neurons that is triggered by high concentrations of glutamate. This action is central to its neuroprotective potential. While specific quantitative data on this compound from in vitro neuroprotection studies are not extensively available in the public domain, the foundational mechanism is rooted in the well-established role of glutamate receptor antagonists in preventing excitotoxic cell death.

Core Tenets of this compound's Neuroprotective Action:

-

Kainate Receptor Antagonism: this compound blocks kainate receptors, which are implicated in neuronal hyperexcitability and seizure activity. By inhibiting these receptors, this compound helps to regulate excitatory neurotransmission.[1][2]

-

AMPA Receptor Antagonism: As an antagonist of AMPA receptors, this compound further contributes to the reduction of glutamate-mediated excitatory signals.[2]

-

Reduction of Glutamate-Mediated Excitatory Transmission: The combined antagonism of kainate and AMPA receptors leads to a decrease in the overall excitatory tone in the nervous system, which is a key factor in preventing the cascade of events leading to neuronal damage and death in excitotoxic conditions.

Potential Therapeutic Applications

The neuroprotective properties of this compound suggest its potential utility in conditions characterized by excessive glutamate receptor activation. Preclinical interest and clinical investigations have explored its relevance in diseases such as epilepsy, sleep disorders, and pain.[2][3]

Experimental Protocols for In Vitro Neuroprotection Assays

While specific protocols for this compound are not publicly detailed, the following are standard experimental models used to evaluate the neuroprotective effects of glutamate receptor antagonists. These methodologies provide a framework for potential future in vitro studies of this compound.

Glutamate-Induced Excitotoxicity Assay in Primary Neuronal Cultures

This assay directly assesses the ability of a compound to protect neurons from glutamate-induced cell death.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured in appropriate media until mature.

-

Compound Treatment: Neurons are pre-incubated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before the glutamate challenge.

-

Excitotoxicity Induction: A neurotoxic concentration of L-glutamate (e.g., 50-100 µM) is added to the culture medium.

-

Incubation: The cultures are incubated for 24 to 48 hours to allow for the progression of excitotoxic cell death.

-

Viability Assessment: Cell viability is quantified using standard assays such as the MTT assay (measuring mitochondrial metabolic activity) or the LDH assay (measuring lactate dehydrogenase release from damaged cells). A reduction in cell death in this compound-treated cultures compared to vehicle-treated controls would indicate a neuroprotective effect.

Oxygen-Glucose Deprivation (OGD) Model of In Vitro Ischemia

This model simulates the conditions of ischemic stroke by depriving neuronal cultures of oxygen and glucose.

Experimental Workflow:

Detailed Methodology:

-

Culture Preparation: Primary neuronal cultures or organotypic brain slices are prepared and maintained.

-

Treatment: this compound is added to the culture medium at various concentrations, either as a pre-treatment before OGD or concurrently during the OGD period.

-

OGD Induction: The normal culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber (e.g., with 95% N2 and 5% CO2) for a defined period (e.g., 30-90 minutes) to induce ischemic-like injury.

-

Reoxygenation: After OGD, the cultures are returned to normal glucose-containing medium and normoxic conditions to simulate reperfusion.

-

Damage Assessment: Neuronal injury is assessed at a later time point (e.g., 24 hours post-OGD) using methods like Propidium Iodide (PI) staining, which labels dead cells, or by measuring the release of LDH.

Signaling Pathways in Neuroprotection

The neuroprotective effects of glutamate receptor antagonists like this compound are primarily mediated by preventing the downstream consequences of excessive calcium influx.

Hypothesized Signaling Cascade:

Pathway Description:

-

Initiation: Pathological conditions lead to an excess release of glutamate in the synaptic cleft.

-

Receptor Activation: Glutamate binds to and activates kainate and AMPA receptors on the postsynaptic neuron.

-

This compound's Action: this compound, by competitively binding to these receptors, prevents their activation by glutamate.

-

Prevention of Calcium Overload: This antagonism blocks the excessive influx of calcium into the neuron.

-

Inhibition of Deleterious Cascades: By maintaining calcium homeostasis, this compound prevents the activation of calcium-dependent enzymes (such as calpains and caspases), mitochondrial dysfunction, the generation of reactive oxygen species (oxidative stress), and the initiation of apoptotic cell death pathways.

Conclusion

While direct and detailed in vitro neuroprotection data for this compound remains limited in publicly accessible literature, its mechanism as a kainate and AMPA receptor antagonist provides a strong rationale for its neuroprotective potential. The experimental frameworks described here are standard in the field and would be appropriate for further elucidating the specific neuroprotective profile of this compound. Future research focusing on quantitative assessments in models of glutamate excitotoxicity and ischemia will be crucial for fully characterizing its therapeutic promise for a range of neurological disorders.

References

A Technical Guide to Investigating AMPA Receptor Antagonists, such as Dasolampanel, in Glutamate-Mediated Excitotoxicity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for studying the potential role of a selective AMPA receptor antagonist, exemplified by Dasolampanel, in the context of glutamate-mediated excitotoxicity. The experimental data and protocols detailed herein are based on established methodologies for assessing excitotoxicity and the known mechanisms of AMPA receptor antagonists. As of the latest literature review, specific public domain data directly linking this compound to excitotoxicity studies is limited. Therefore, this guide serves as a comprehensive, albeit generalized, resource for researchers designing studies in this area.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), essential for synaptic plasticity, learning, and memory. However, excessive glutamate receptor activation leads to a pathological process known as excitotoxicity, which is implicated in a range of neurological disorders including stroke, epilepsy, and neurodegenerative diseases.[1][2][3][4] This phenomenon is characterized by a massive influx of Ca2+ into neurons, triggering a cascade of detrimental events such as mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways, ultimately leading to neuronal cell death.[1]

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors, plays a crucial role in mediating fast excitatory neurotransmission. Over-activation of AMPA receptors contributes significantly to the initial depolarization and subsequent excitotoxic cascade. Therefore, antagonists of the AMPA receptor are of significant interest as potential neuroprotective agents. This compound (also known as BIIB104) is a selective, non-competitive AMPA receptor antagonist that has been investigated for its potential therapeutic effects in conditions with underlying glutamatergic dysregulation. This guide outlines the core principles and methodologies for investigating the potential of this compound or similar compounds in mitigating glutamate-mediated excitotoxicity.

Glutamate Excitotoxicity Signaling Pathway

The signaling cascade initiated by excessive glutamate release and subsequent overstimulation of its receptors is complex. The following diagram illustrates the key events in glutamate-mediated excitotoxicity and the potential point of intervention for an AMPA receptor antagonist like this compound.

References

- 1. Frontiers | Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases [frontiersin.org]

- 2. Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of glutamate receptor-mediated excitotoxic neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

Dasolampanel: A Technical Overview of its Discovery and Development

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Dasolampanel (also known as NGX-426 and LY545694) is a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, developed as an orally bioavailable therapeutic for chronic pain. As an analog of tezampanel, which required intravenous administration, this compound represented a promising advancement in modulating glutamatergic neurotransmission for pain management. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical and clinical findings, and the experimental protocols utilized in its evaluation. While the compound showed promise in early studies, it ultimately did not achieve regulatory approval and its development was discontinued. This document consolidates the publicly available scientific and clinical data to serve as a resource for researchers and professionals in the field of drug development.

Introduction

Glutamatergic signaling, particularly through ionotropic receptors such as AMPA and kainate receptors, plays a crucial role in the transmission and sensitization of pain signals within the central and peripheral nervous systems.[1][2] Antagonism of these receptors has been a key strategy in the development of novel analgesics. This compound emerged from the efforts to create an orally active antagonist of AMPA and kainate receptors, building upon the pharmacological profile of its predecessor, tezampanel.[2][3] Initially developed by Eli Lilly & Co., this compound was investigated for the treatment of chronic pain conditions, including neuropathic pain and migraine.[1]

Mechanism of Action

This compound functions as a competitive antagonist at both AMPA and kainate receptors. These receptors are ligand-gated ion channels that mediate fast excitatory neurotransmission in the central nervous system. In pathological pain states, excessive activation of these receptors contributes to central sensitization, a key mechanism underlying chronic pain. By blocking the binding of glutamate to AMPA and kainate receptors, this compound reduces neuronal excitability and synaptic transmission in pain pathways.

Signaling Pathway

The binding of glutamate to AMPA and kainate receptors on the postsynaptic membrane of neurons in pain pathways, such as the dorsal horn of the spinal cord, leads to the influx of sodium and calcium ions. This influx causes depolarization of the neuron and propagation of the pain signal. This compound competitively inhibits this process, thereby dampening the transmission of nociceptive signals.

Preclinical Development

In Vitro Pharmacology

Preclinical Pharmacokinetics

Preclinical studies in animal models were conducted to assess the pharmacokinetic profile of this compound.

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Rat | 42% |

Table 1: Preclinical Pharmacokinetic Data for this compound

Preclinical Efficacy Models

This compound demonstrated efficacy in animal models of persistent pain.

| Model | Species | Endpoint | Efficacy | Reference |

| Carrageenan-induced thermal hyperalgesia | Rat | Reversal of hyperalgesia | Dose-dependent, MED of 3 mg/kg p.o. | |

| Formalin model | Rat | Reduction of nociceptive behaviors | MED of 1 mg/kg p.o. |

Table 2: Preclinical Efficacy of this compound in Pain Models

Clinical Development

This compound progressed to Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase 1 Clinical Trial (NCT00832546)

A Phase 1, randomized, double-blind, placebo-controlled, crossover study was conducted in healthy male volunteers to assess the safety, tolerability, and effect on experimental hyperalgesia of orally administered this compound (NGX426).

| Parameter | Result |

| Maximally Tolerated Multiple Dose (MTMD) | 25 mg twice daily |

| Effect on Secondary Hyperalgesia (vs. Placebo) | Significantly smaller (p < 0.0001) |

| Most Common Adverse Event | Dizziness |

Table 3: Key Findings from the Phase 1 Study of this compound in Healthy Volunteers

Phase 2 Clinical Trials

Two key Phase 2 studies evaluated the efficacy and safety of this compound in patients with chronic pain conditions.

This was a randomized, double-blind, placebo-controlled study.

This was a randomized, double-blind, placebo- and active-controlled (pregabalin) study.

Summary of Phase 2 Trial Results:

Across both Phase 2 trials, this compound did not demonstrate a significant difference from placebo on the primary efficacy endpoint of average pain severity. Notably, in the diabetic peripheral neuropathic pain study, the active control, pregabalin, also failed to separate from placebo.

Detailed quantitative efficacy and safety data from these Phase 2 trials are not available in the form of structured tables in published literature.

Safety and Tolerability in Phase 2:

Treatment-emergent adverse events, including nausea, vomiting, and dizziness, were significantly more frequent in the this compound groups compared to placebo (p ≤ 0.05). A significantly higher number of patients treated with this compound discontinued the trials due to adverse events (p < 0.001).

An important finding from these studies was that the steady-state plasma concentrations of this compound in patients were lower than the exposures that were shown to be effective in preclinical animal models of pain.

Key Experimental Protocols

Human Capsaicin-Induced Pain Model

This model was used to assess the analgesic and antihyperalgesic effects of this compound in healthy volunteers.

Protocol Details:

-

Subject Population: Healthy volunteers.

-

Design: Randomized, double-blind, crossover, placebo-controlled.

-

Intervention: Oral administration of this compound (e.g., 90 mg or 150 mg) or placebo.

-

Pain Induction: Intradermal injection of capsaicin (e.g., 250 µg) into the volar forearm at 30 minutes and 120 minutes post-drug administration.

-

Outcome Measures:

-

Spontaneous pain (Visual Analog Scale).

-

Elicited pain.

-

Area of hyperalgesia.

-

-

Statistical Analysis: Comparison of pain scores and area of hyperalgesia between this compound and placebo treatment periods.

Conclusion

The development of this compound represents a rational approach to designing an orally bioavailable AMPA/kainate receptor antagonist for the treatment of chronic pain. Preclinical studies and a Phase 1 trial in a human pain model demonstrated proof-of-concept for its analgesic and antihyperalgesic effects. However, the compound failed to demonstrate efficacy in larger Phase 2 clinical trials for osteoarthritis and painful diabetic neuropathy. The discrepancy between preclinical/early clinical findings and the Phase 2 results may be attributable to suboptimal pharmacokinetic exposure in the patient populations studied. Despite the discontinuation of its development, the story of this compound provides valuable insights for the future development of glutamatergic modulators for pain and other neurological disorders.

References

- 1. jneurosci.org [jneurosci.org]

- 2. Human experimental pain models 3: heat/capsaicin sensitization and intradermal capsaicin models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of the reproducibility of intradermal administration of capsaicin as a model for inducing human pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Dasolampanel's Effect on Synaptic Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Dasolampanel is an investigational compound whose development was discontinued. As such, detailed preclinical data on its specific binding affinities and effects on synaptic transmission are not extensively available in peer-reviewed literature. This guide provides a comprehensive overview of its intended mechanism of action as a competitive AMPA/kainate receptor antagonist. The quantitative data and experimental protocols presented are representative of well-characterized antagonists in this class, such as NBQX and CNQX, to illustrate the expected pharmacological profile and the methods used for its evaluation.

Executive Summary

This compound is an orally bioavailable competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and kainate receptors. These ionotropic glutamate receptors are fundamental to mediating fast excitatory synaptic transmission throughout the central nervous system (CNS). By competitively inhibiting the binding of glutamate to these receptors, this compound was developed to reduce neuronal hyperexcitability. This mechanism of action suggests potential therapeutic applications in conditions characterized by excessive glutamatergic signaling, such as chronic pain and epilepsy. This document outlines the theoretical effects of this compound on synaptic transmission, supported by representative data from analogous compounds, and details the standard experimental procedures for characterizing such agents.

Mechanism of Action at the Synapse

Glutamate is the primary excitatory neurotransmitter in the CNS. Upon release from a presynaptic terminal, glutamate diffuses across the synaptic cleft and binds to postsynaptic receptors, including AMPA and kainate receptors.

-

AMPA Receptors (AMPARs): These receptors mediate the vast majority of fast excitatory neurotransmission. Glutamate binding rapidly opens the AMPAR channel, leading to an influx of sodium ions (Na+) and a subsequent depolarization of the postsynaptic membrane, known as an excitatory postsynaptic potential (EPSP).

-

Kainate Receptors (KARs): Kainate receptors have a more modulatory role in synaptic transmission. Postsynaptically, they contribute to a smaller and slower component of the EPSP. Presynaptically, they can influence the release of neurotransmitters, including both glutamate and GABA.

This compound, as a competitive antagonist, is expected to bind to the glutamate binding site on both AMPA and kainate receptors. This action prevents glutamate from activating the receptors, thereby reducing the influx of cations and dampening the excitatory signal.

Figure 1: Glutamatergic Synapse and this compound's Site of Action.

Data Presentation: Representative Antagonist Activity

The following tables summarize quantitative data for well-characterized competitive AMPA/kainate receptor antagonists, NBQX and CNQX. This data is illustrative of the expected profile for this compound.

Radioligand Binding Assays

Binding assays determine the affinity of a compound for its receptor target. This is typically expressed as the inhibition constant (Ki) or the concentration required to inhibit 50% of radioligand binding (IC50).

| Compound | Receptor/Subunit | Assay Type | Ki (nM) | IC50 (nM) |

| NBQX | AMPA Receptor | [3H]AMPA displacement | - | 150[1] |

| Kainate Receptor | [3H]Kainate displacement | - | 4,800[1] | |

| Recombinant (rat cortex mRNA) | vs. AMPA | 63 | - | |

| Recombinant (rat cortex mRNA) | vs. Kainate | 78 | - | |

| CNQX | AMPA Receptor | [3H]AMPA displacement | - | 300 |

| Kainate Receptor | [3H]Kainate displacement | - | 1,500 | |

| Rat Cortical Membranes | [3H]CNQX binding (KD) | 39 | - |

Functional Assays (Electrophysiology)

Functional assays measure the effect of a compound on receptor activity, such as the inhibition of excitatory postsynaptic currents (EPSCs) or potentials (EPSPs).

| Compound | Preparation | Assay Type | IC50 (µM) |

| NBQX | Hippocampal Slices (CA1) | Inhibition of field EPSP | 0.90 |

| CNQX | Hippocampal Slices | Inhibition of EPSP | ~2-5 |

Experimental Protocols

The characterization of a compound like this compound involves a suite of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Radioligand Binding Assay (Competitive)

This protocol describes a typical competitive binding assay to determine the affinity of a test compound for AMPA/kainate receptors.

-

Membrane Preparation:

-

Homogenize dissected brain tissue (e.g., rat cortex) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]AMPA or [3H]kainate), and varying concentrations of the unlabeled test compound (this compound).

-

Total binding is determined in the absence of the test compound.

-

Non-specific binding is determined in the presence of a saturating concentration of a known non-radioactive ligand (e.g., L-glutamate).

-

Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the recording of AMPA/kainate receptor-mediated EPSCs from neurons in acute brain slices.

Figure 2: Workflow for Electrophysiological Analysis.

-

Slice Preparation:

-

Anesthetize an animal (e.g., a rodent) and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.

-

Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region (e.g., hippocampus) using a vibratome in ice-cold cutting solution.

-

Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at room temperature.

-

-

Recording:

-

Transfer a single slice to a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Visualize neurons using differential interference contrast (DIC) optics.

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.

-

Fill the pipette with an internal solution containing a cesium-based solution to block potassium channels and isolate excitatory currents.

-

Approach a neuron and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Voltage-clamp the neuron at a holding potential of -70 mV to record AMPA receptor-mediated EPSCs.

-

Place a stimulating electrode in a region that provides synaptic input to the recorded neuron (e.g., the Schaffer collaterals for a CA1 pyramidal neuron).

-

Deliver brief electrical stimuli to evoke synaptic responses.

-

Record a stable baseline of EPSCs for several minutes.

-

Bath-apply this compound at various concentrations and record the effect on the EPSC amplitude and kinetics.

-

To isolate AMPA/kainate currents, other synaptic components can be blocked pharmacologically (e.g., using picrotoxin for GABAA receptors and AP5 for NMDA receptors).

-

Perform a washout of the drug to check for reversibility of the effect.

-

-

Data Analysis:

-

Measure the peak amplitude of the averaged EPSCs before, during, and after drug application.

-

Analyze the decay kinetics of the EPSCs.

-

Construct a dose-response curve by plotting the percentage inhibition of the EPSC amplitude against the drug concentration to determine the IC50.

-

Conclusion

This compound is a competitive antagonist of AMPA and kainate receptors, a mechanism that strongly supports its potential to modulate excitatory synaptic transmission. While specific quantitative data for this compound is not publicly available, the expected pharmacological profile would involve a reduction in the amplitude of AMPA and kainate receptor-mediated postsynaptic currents, leading to a decrease in neuronal excitability. The experimental protocols detailed in this guide represent the standard methodologies used to characterize such compounds and provide a framework for understanding the preclinical evaluation of novel glutamate receptor modulators. Further research would be necessary to fully elucidate the specific binding affinities and functional effects of this compound on various AMPA and kainate receptor subunit combinations.

References

Preclinical Safety and Toxicology Profile of Dasolampanel: A Technical Guide

Disclaimer: Dasolampanel (also known as NGX-426) is a compound for which extensive preclinical safety and toxicology data is not publicly available. The development of this drug was discontinued, and as a result, comprehensive safety assessments typically found in regulatory submissions are not in the public domain. This guide, therefore, provides a framework for the preclinical safety and toxicology profile of a compound like this compound, based on its mechanism of action and standard regulatory requirements. The experimental protocols and data tables presented are representative examples and not specific to this compound.

Introduction

This compound is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2][3][4] These receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS). By blocking these receptors, this compound reduces glutamate-mediated excitatory signaling. This mechanism suggests potential therapeutic applications in conditions characterized by excessive neuronal excitation, such as chronic pain.[3]

A thorough preclinical safety and toxicology evaluation is critical to characterize the potential adverse effects of a new chemical entity before its administration in human clinical trials. This process involves a battery of in vitro and in vivo studies designed to identify potential target organs of toxicity, establish a safe starting dose for clinical studies, and identify parameters for clinical monitoring.

This technical guide outlines the key components of a preclinical safety and toxicology program relevant to a compound like this compound.

Mechanism of Action: AMPA and Kainate Receptor Antagonism

Glutamate, the primary excitatory neurotransmitter in the CNS, activates both AMPA and kainate receptors, leading to the influx of sodium and, in some cases, calcium ions. This influx results in depolarization of the postsynaptic membrane and propagation of the nerve impulse. Antagonism of these receptors by this compound would be expected to dampen this excitatory signaling.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests evaluates the effects on the central nervous, cardiovascular, and respiratory systems.

Experimental Protocol: Core Battery Safety Pharmacology

-

Test System: Rodent (e.g., Sprague-Dawley rat) and non-rodent (e.g., Beagle dog) species.

-

Dose Levels: A control group and at least three dose levels of the test article, ranging from the anticipated therapeutic exposure to exposures that elicit adverse effects.

-

Route of Administration: The intended clinical route of administration.

-

Cardiovascular Assessment (Non-rodent):

-

Conscious, telemetered animals are used to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate.

-

Parameters evaluated include heart rate, PR interval, QRS duration, QT interval (corrected using a species-specific formula, e.g., QTcF), systolic and diastolic blood pressure, and mean arterial pressure.

-

Data is collected at baseline and at multiple time points post-dose to capture peak exposure effects.

-

-

Respiratory Assessment (Rodent or Non-rodent):

-

Whole-body plethysmography is used to measure respiratory rate, tidal volume, and minute volume.

-

Measurements are taken at baseline and at various time points post-dose.

-

-

Central Nervous System Assessment (Rodent):

-

A functional observational battery (FOB), such as a modified Irwin test, is performed.

-

This includes detailed observations of behavior, autonomic function, sensorimotor reflexes, and motor activity.

-

Observations are made at the time of expected peak plasma concentration and at other relevant time points.

-

Data Presentation

Table 1: Representative Cardiovascular Safety Pharmacology Data

| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |

|---|---|---|---|---|

| Heart Rate (bpm) | 120 ± 10 | 118 ± 12 | 115 ± 11 | 105 ± 13* |

| Mean Arterial Pressure (mmHg) | 100 ± 8 | 98 ± 7 | 95 ± 9 | 85 ± 10* |

| QTcF Interval (msec) | 250 ± 15 | 252 ± 14 | 255 ± 16 | 265 ± 18* |

Statistically significant change from control

Genotoxicity

Genotoxicity studies are performed to assess the potential of a compound to induce damage to genetic material (DNA). A standard battery of tests is required to evaluate different endpoints, including gene mutation, and chromosomal damage.

Experimental Protocols

-

Bacterial Reverse Mutation Assay (Ames Test):

-

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.

-

Method: The test article is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). The number of revertant colonies (bacteria that have regained the ability to synthesize an essential amino acid) is counted.

-

-

In Vitro Mammalian Chromosomal Aberration Test:

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Method: Cells are exposed to the test article with and without metabolic activation. At a predetermined time, cells are harvested, and metaphase chromosomes are examined for structural aberrations (e.g., breaks, gaps, exchanges).

-

-

In Vivo Mammalian Erythrocyte Micronucleus Test:

-

Test System: Rodents (e.g., mice or rats).

-

Method: Animals are treated with the test article, typically via the clinical route. Bone marrow or peripheral blood is collected at appropriate time points. Erythrocytes are analyzed for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

-

Data Presentation

Table 2: Representative Ames Test Results

| Strain | Metabolic Activation (S9) | Test Article Concentration (µ g/plate ) | Mean Revertants ± SD | Result |

|---|---|---|---|---|

| TA98 | - | 0 (Control) | 25 ± 5 | Negative |

| 100 | 28 ± 6 | |||

| + | 0 (Control) | 30 ± 7 | Negative |

| | | 100 | 32 ± 8 | |

Table 3: Representative In Vivo Micronucleus Test Results

| Dose Group (mg/kg) | % Micronucleated Polychromatic Erythrocytes (MN-PCE) |

|---|---|

| Vehicle Control | 0.15 ± 0.05 |

| Low Dose | 0.16 ± 0.06 |

| Mid Dose | 0.18 ± 0.07 |

| High Dose | 0.20 ± 0.08 |

| Positive Control | 2.50 ± 0.50* |

Statistically significant increase from vehicle control

Reproductive and Developmental Toxicology

These studies are conducted to identify any effects of the test article on mammalian reproduction and development.

Experimental Protocols

-

Fertility and Early Embryonic Development:

-

Test System: Rats.

-

Method: Males are dosed for a period before mating and during mating. Females are dosed before mating, during mating, and up to implantation. Endpoints include effects on mating performance, fertility, and early embryonic development.

-

-

Embryo-Fetal Development:

-

Test System: Two species, typically a rodent (rat) and a non-rodent (rabbit).

-

Method: Pregnant females are dosed during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal malformations.

-

-

Pre- and Postnatal Development:

-

Test System: Rats.

-

Method: Pregnant females are dosed from implantation through lactation. The development, growth, and reproductive performance of the offspring are evaluated.

-

Data Presentation

Table 4: Representative Embryo-Fetal Development Study Endpoints

| Dose Group (mg/kg/day) | Number of Litters | Mean Live Fetuses/Litter | Mean Fetal Weight (g) | % Fetuses with Malformations |

|---|---|---|---|---|

| Vehicle Control | 20 | 14.2 ± 1.5 | 3.5 ± 0.3 | 1.2 |

| Low Dose | 20 | 14.0 ± 1.8 | 3.4 ± 0.4 | 1.5 |

| Mid Dose | 20 | 13.8 ± 2.0 | 3.2 ± 0.5 | 2.0 |

| High Dose | 18 | 12.5 ± 2.5* | 2.8 ± 0.6* | 5.5* |

Statistically significant difference from control

Carcinogenicity

Carcinogenicity studies are long-term studies designed to assess the tumor-producing potential of a drug.

Experimental Protocol

-

Test System: Typically, lifetime studies in two rodent species (e.g., rat and mouse).

-

Duration: 24 months for rats, 18-24 months for mice.

-

Dose Levels: A control group and three dose levels, with the high dose intended to be the maximum tolerated dose (MTD).

-

Route of Administration: The intended clinical route.

-

Endpoints: Survival, clinical observations, body weight, food consumption, and comprehensive histopathological examination of all organs to identify neoplastic and non-neoplastic lesions.

Data Presentation

Table 5: Representative Carcinogenicity Study Results (Tumor Incidence)

| Organ | Tumor Type | Vehicle Control | Low Dose | Mid Dose | High Dose |

|---|---|---|---|---|---|

| Liver | Hepatocellular Adenoma | 5/50 (10%) | 6/50 (12%) | 8/50 (16%) | 15/50 (30%)* |

| Thyroid | Follicular Cell Carcinoma | 1/50 (2%) | 1/50 (2%) | 2/50 (4%) | 3/50 (6%) |

Statistically significant increase from control

Conclusion

The preclinical safety and toxicology profile of a drug candidate like this compound is a critical component of its development program. A comprehensive evaluation of safety pharmacology, genotoxicity, reproductive toxicology, and carcinogenicity is required by regulatory agencies to ensure the safety of subjects in clinical trials. While specific data for this compound are not publicly available, the methodologies and data presentation formats outlined in this guide provide a framework for understanding the necessary assessments for a compound with its mechanism of action. Any future development of this compound or similar AMPA/kainate receptor antagonists would necessitate the generation of such a data package.

References

In Vivo Models for Efficacy Testing of Dasolampanel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasolampanel (NGX-426) is a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, developed as an orally bioavailable analog of tezampanel.[1][2] Its mechanism of action, which involves the modulation of glutamate-mediated excitatory neurotransmission, positions it as a candidate for treating chronic pain conditions such as neuropathic pain and migraine.[1][3][4] While extensive preclinical data from animal models for this compound have not been published, this guide details the known human in vivo efficacy model and provides a comprehensive overview of relevant preclinical animal models that are instrumental in evaluating the efficacy of AMPA/kainate receptor antagonists for neuropathic pain and epilepsy. This document serves as a technical resource for researchers and professionals involved in the development of similar neurotherapeutics.

Mechanism of Action of this compound

This compound functions by blocking AMPA and kainate receptors, which are ionotropic glutamate receptors crucial for fast synaptic transmission in the central nervous system. By antagonizing these receptors, this compound reduces the excitatory effects of glutamate, a key neurotransmitter involved in nociceptive signaling and seizure propagation.

Human In Vivo Model: Capsaicin-Induced Pain and Hyperalgesia

A significant clinical study evaluated the efficacy of this compound in a human model of cutaneous pain and hyperalgesia induced by intradermal capsaicin injections. This model is considered a valuable tool for predicting the efficacy of novel analgesics in clinical pain states.

Experimental Protocol

-

Study Design: A single-center, double-blind, randomized, placebo-controlled, three-way crossover study.

-

Subjects: 18 healthy male and female volunteers.

-

Treatment Arms:

-

This compound (NGX426) 90 mg (single oral dose)

-

This compound (NGX426) 150 mg (single oral dose)

-

Placebo (single oral dose)

-

-

Pain Induction: Intradermal injection of 250 µg of capsaicin into the forearm at 30 minutes and 120 minutes post-dosing.

-

Efficacy Endpoints:

-

Spontaneous Pain: Assessed using a visual analog scale (VAS).

-

Hyperalgesia: Area of increased sensitivity to pain, measured in response to a von Frey hair stimulus.

-

Allodynia: Pain in response to a normally non-painful stimulus, assessed with a cotton swab or brush.

-

Elicited Pain: Pain response to a defined stimulus.

-

Data Presentation

| Dose Group | Spontaneous Pain Reduction (vs. Placebo) | Hyperalgesia and Allodynia Reduction (vs. Placebo) | Elicited Pain Reduction (vs. Placebo) |

| 90 mg | Statistically significant after 30-minute capsaicin injection. | Statistically significant for both hyperalgesia and allodynia after both 30 and 120-minute injections. | Not specified as the primary outcome for this dose. |

| 150 mg | Statistically significant reductions after both 30 and 120-minute capsaicin injections. | Not specified as the primary outcome for this dose. | Statistically significant reductions. |

Preclinical In Vivo Models for AMPA/Kainate Receptor Antagonists

Neuropathic Pain Models

The CCI model is a widely used rodent model of neuropathic pain that mimics symptoms of nerve injury in humans.

-

Experimental Protocol:

-

Animal Species: Male Sprague-Dawley rats or C57BL/6 mice.

-

Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed, and four loose ligatures are tied around it at 1 mm intervals.

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is measured using a plantar test apparatus. Baseline measurements are taken before surgery, and post-operative tests are conducted at various time points (e.g., days 7, 14, 21).

-

Drug Administration: The test compound (e.g., perampanel) is administered orally or intrathecally before behavioral testing on specific post-operative days.

-

The SNI model is another robust model of neuropathic pain.

-

Experimental Protocol:

-

Animal Species: Male Wistar rats or C57BL/6 mice.

-

Surgical Procedure: The tibial and common peroneal branches of the sciatic nerve are ligated and transected, leaving the sural nerve intact.

-

Behavioral Testing: Similar to the CCI model, mechanical allodynia is the primary endpoint, assessed with von Frey filaments on the lateral side of the paw (sural nerve territory).

-

Drug Administration: The compound is administered at various time points post-surgery to assess its anti-allodynic effects.

-

Epilepsy and Seizure Models

This model is relevant for studying seizures in the developing brain, where AMPA receptor expression is upregulated.

-

Experimental Protocol:

-

Animal Species: Postnatal day 10 (P10) Long-Evans rat pups.

-

Seizure Induction: Pups are exposed to global hypoxia (e.g., 5% O2) for a defined period (e.g., 15 minutes).

-

Endpoint Measurement: The number and duration of tonic-clonic seizures are recorded during and after the hypoxic insult.

-

Drug Administration: A compound like talampanel can be administered intraperitoneally before the hypoxic challenge to assess its anti-seizure efficacy.

-

This model is used to study temporal lobe epilepsy and the process of epileptogenesis.

-

Experimental Protocol:

-

Animal Species: Adult male Wistar rats.

-

Surgical Procedure: A bipolar electrode is stereotaxically implanted into the basolateral amygdala.

-

Kindling Procedure: After recovery, a sub-convulsive electrical stimulus is delivered daily. The behavioral seizure severity is scored using Racine's scale. The animal is considered fully kindled when it consistently exhibits stage 5 seizures.

-

Drug Testing: Once kindled, the afterdischarge threshold (the minimum current to elicit a seizure) is determined. The test compound is then administered to assess its ability to increase the afterdischarge threshold or reduce the severity and duration of evoked seizures.

-

Conclusion

The clinical efficacy of this compound in a human in vivo model of capsaicin-induced pain suggests that antagonism of AMPA/kainate receptors is a viable strategy for pain management. While specific preclinical animal model data for this compound are not publicly available, established models of neuropathic pain (CCI, SNI) and epilepsy (hypoxia-induced seizures, amygdala kindling) are critical tools for evaluating the therapeutic potential of this class of compounds. The methodologies and workflows outlined in this guide provide a framework for the preclinical assessment of this compound and other AMPA/kainate receptor antagonists, which is essential for their advancement through the drug development pipeline. Further research and publication of preclinical data would be invaluable for a more complete understanding of this compound's in vivo efficacy profile.

References

Methodological & Application

Application Notes and Protocols for AMPA/Kainate Receptor Antagonists in Rodent Studies with Reference to Dasolampanel

Note to the Reader: Publicly available, detailed preclinical data regarding the specific dosage and administration of Dasolampanel (also known as NGX-426 or LY545694) in rodent studies is limited. The development of this compound for chronic pain did not lead to its commercialization, and as a result, extensive preclinical data has not been published in the public domain.[1][2] One clinical study noted that the effective exposures in animal models of pain behavior were higher than those achieved in human trials, confirming the existence of such preclinical studies, though the specifics are not available.

To provide researchers with relevant and practical information, this document presents detailed application notes and protocols for Perampanel , a structurally and functionally similar, well-documented, selective AMPA receptor antagonist. This information can serve as a valuable reference for designing studies with other AMPA/kainate receptor antagonists like this compound, for which researchers may have access to proprietary data.

Overview of this compound and Related Compounds

This compound is an orally bioavailable competitive antagonist of AMPA and kainate receptors.[1][2] These receptors are ionotropic glutamate receptors that mediate a significant portion of fast excitatory neurotransmission in the central nervous system (CNS). By blocking these receptors, this compound and related compounds can reduce neuronal hyperexcitability, which is implicated in conditions such as epilepsy and chronic pain.

Mechanism of Action: AMPA/Kainate Receptor Antagonism

Glutamate, the primary excitatory neurotransmitter in the CNS, binds to AMPA and kainate receptors, causing the influx of sodium and calcium ions and subsequent neuronal depolarization. In pathological states like neuropathic pain and epilepsy, there is an excess of glutamate signaling. AMPA/kainate receptor antagonists non-competitively or competitively block this binding, thereby dampening excitatory signals.

Diagram of AMPA/Kainate receptor antagonism.

Dosage and Administration of Perampanel in Rodent Studies (as an analogue for this compound)

The following table summarizes dosages and administration routes for Perampanel in various rodent models, which can serve as a starting point for designing studies with similar compounds.

| Compound | Species | Dose Range | Route of Administration | Vehicle | Study Type |

| Perampanel | Mouse | 0.47 - 1.6 mg/kg | Oral (p.o.) | Not Specified | Seizure Models |

| Perampanel | Rat | 0.75 - 1.5 mg/kg | Intraperitoneal (i.p.) | Not Specified | Seizure Model |

| Perampanel | Rat | 3 and 6 mg/kg | Oral (p.o.) | Not Specified | Neuropathic Pain |

| Perampanel | Rat | 10, 30, or 100 µg | Intrathecal | Not Specified | Neuropathic & Inflammatory Pain |

Detailed Experimental Protocols

Protocol for Oral Administration in Rats

This protocol is suitable for administering this compound, which is designed to be orally bioavailable.

Objective: To administer a precise dose of the compound directly into the stomach.

Materials:

-

This compound or analogue compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Rat gavage needles (flexible or rigid with a ball tip, appropriate size for the animal's weight)

-

Syringes (1-3 mL)

-

Animal scale

Procedure:

-

Preparation:

-

Accurately weigh the animal to calculate the correct dose volume.

-

Prepare the dosing solution by suspending or dissolving the compound in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.

-

-

Animal Restraint:

-

Gently but firmly restrain the rat to prevent movement and ensure the head and body are in a straight line.

-

-

Gavage Needle Insertion:

-

Measure the gavage needle against the rat from the tip of the nose to the last rib to estimate the correct insertion depth.

-

Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

-

-

Administration:

-

Once the needle is in place, administer the solution slowly and steadily.

-

Withdraw the needle in a smooth, swift motion.

-

-

Post-Administration Monitoring:

-

Observe the animal for a few minutes to ensure there are no signs of respiratory distress or regurgitation.

-

Protocol for Neuropathic Pain Model (Chronic Constriction Injury - CCI)

This model is relevant for testing compounds like this compound, which are intended for chronic pain.

Objective: To induce a neuropathic pain state and assess the analgesic efficacy of the test compound.

Materials:

-

Anesthetic (e.g., isoflurane)

-

Surgical tools (scissors, forceps)

-

Chromic gut sutures (4-0)

-

Test compound solution and vehicle

-

Behavioral testing apparatus (e.g., von Frey filaments, radiant heat source)

Procedure:

-

Surgical Procedure (Day 0):

-

Anesthetize the rat.

-

Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

-

Loosely tie four ligatures around the sciatic nerve with approximately 1 mm spacing.

-

Close the incision with sutures.

-

Allow the animal to recover.

-

-

Behavioral Testing (Baseline and Post-Surgery):

-

Conduct baseline testing for mechanical allodynia (von Frey test) and thermal hyperalgesia (plantar test) before surgery.

-

Repeat behavioral testing at set time points post-surgery (e.g., days 7, 14, 21) to confirm the development of neuropathic pain.

-

-

Drug Administration and Efficacy Testing:

-

On the day of testing, administer the test compound or vehicle via the desired route (e.g., oral gavage).

-

At a predetermined time post-administration (based on expected peak plasma concentration), repeat the behavioral tests to assess the compound's effect on pain thresholds.

-

Workflow for a neuropathic pain study.

Concluding Remarks for Researchers

While specific preclinical data for this compound remains largely proprietary, the information available for analogous compounds like Perampanel provides a solid foundation for experimental design. When working with a novel or less-documented compound, it is crucial to conduct initial dose-ranging studies to determine the optimal therapeutic window and to monitor for any adverse effects. The protocols provided here for administration and for a relevant disease model can be adapted based on the specific properties of the compound and the research questions being addressed.

References

Application Notes and Protocols for Dasolampanel in in vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasolampanel is a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1] These receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. By blocking these receptors, this compound reduces glutamate-mediated excitatory signaling.[2] This mechanism of action makes this compound a valuable tool for in vitro studies of neurological pathways and for the investigation of its therapeutic potential in conditions characterized by excessive excitatory neurotransmission.